NSC 66811

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NSC 66811, with the Chemical Abstracts Service number 6964-62-1, is a small molecule that functions primarily as a potent inhibitor of the murine double minute 2 protein's interaction with the tumor suppressor protein p53. By binding to murine double minute 2, NSC 66811 activates p53, which plays a crucial role in regulating the cell cycle and preventing tumor formation. This compound has garnered attention in cancer research due to its ability to modulate the p53 pathway, making it a potential therapeutic agent in oncology .

NSC 66811 primarily participates in protein-protein interaction reactions. Its main reaction involves the inhibition of murine double minute 2 from binding to p53. The binding affinity of NSC 66811 for murine double minute 2 is characterized by an inhibition constant (Ki) of approximately 120 nanomolar, indicating its potency in disrupting this interaction . This disruption leads to the stabilization and activation of p53, which can initiate downstream effects such as cell cycle arrest and apoptosis in cancer cells.

The biological activity of NSC 66811 is centered on its role as a p53 activator. By inhibiting murine double minute 2, it prevents the ubiquitination and subsequent degradation of p53, allowing for increased levels of this crucial tumor suppressor protein within the cell. This mechanism has implications for cancer therapy, as reactivation of p53 can lead to the induction of apoptosis in cells with dysfunctional p53 pathways . Additionally, studies have shown that NSC 66811 can enhance p53-mediated transcriptional activity, further supporting its role as a significant modulator in cancer biology.

The synthesis of NSC 66811 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, they generally include the following steps:

- Formation of Intermediate Compounds: Initial reactions may involve creating key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.

- Cyclization: The formation of cyclic structures may be necessary to achieve the desired molecular configuration.

- Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity levels suitable for biological testing .

NSC 66811 has several applications primarily in cancer research and therapeutic development:

- Cancer Therapy: As a p53 activator, it is being explored as a potential treatment for tumors that express murine double minute 2.

- Research Tool: It serves as an important tool for studying the p53 signaling pathway and its implications in various cancers.

- Drug Development: The compound is being investigated for its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Interaction studies involving NSC 66811 have focused on its ability to inhibit murine double minute 2 and activate p53. Research indicates that this compound not only disrupts the MDM2-p53 interaction but also enhances the transcriptional activity of p53 target genes involved in cell cycle regulation and apoptosis. These studies are critical for understanding how NSC 66811 can be integrated into therapeutic strategies targeting tumors with aberrant p53 signaling pathways .

Several compounds share similarities with NSC 66811 regarding their mechanism of action or structural characteristics. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Nutlin-3 | Inhibits MDM2-p53 interaction | Selective for MDM2; well-studied in clinical trials |

| MI-77301 | MDM2 antagonist | Potent against various cancers; different structural class |

| RG7388 | Small molecule MDM2 antagonist | Advanced clinical development; shows efficacy in specific tumors |

NSC 66811 is unique due to its specific binding affinity and potential for reactivating p53 in contexts where other compounds may be less effective or have different targets . Its distinct chemical structure allows for unique interactions that may lead to varied biological outcomes compared to similar compounds.

Systematic Nomenclature and Structural Formula

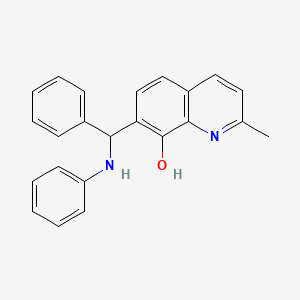

NSC 66811 is systematically named 7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol, reflecting its quinoline backbone substituted at the 2-, 7-, and 8-positions. The structural formula (C23H20N2O) includes:

- A 2-methylquinoline moiety.

- A 7-[phenyl(phenylamino)methyl] substituent.

- A hydroxyl group at the 8-position.

The SMILES notation is CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4, and the InChI key is WEENRMPCSWFMTE-UHFFFAOYSA-N.

Physicochemical Properties

Molecular Weight and Composition

NSC 66811 has a molecular weight of 340.42 g/mol, derived from its empirical formula C23H20N2O. The composition includes 81.15% carbon, 5.92% hydrogen, 8.23% nitrogen, and 4.70% oxygen by mass.

| Property | Value | Source References |

|---|---|---|

| Molecular Formula | C23H20N2O | |

| Molecular Weight | 340.42 g/mol | |

| Elemental Composition | C:81.15%, H:5.92%, N:8.23%, O:4.70% |

Solubility Profile in Organic Solvents

NSC 66811 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL and sparingly soluble in ethanol (3.82 mg/mL). Its limited aqueous solubility aligns with its hydrophobic aromatic structure.

Thermal Stability and Melting Point Characteristics

The compound exhibits a melting point range of 143–147°C, consistent with its crystalline solid state at room temperature. Thermal decomposition occurs above 250°C, as inferred from its stability under standard storage conditions (2–8°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (CDCl3) reveals characteristic signals:

- δ 2.5 ppm (s, 3H): Methyl group at C2 of quinoline.

- δ 5.2 ppm (s, 1H): Methine bridge (C7-CH).

- δ 6.8–7.6 ppm (m, 14H): Aromatic protons from quinoline and phenyl groups.

13C NMR confirms the quinoline backbone and substituents, with carbonyl (C8-OH) at δ 160 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows a parent ion at m/z 341.2 [M+H]+, with fragments at m/z 323.1 (loss of H2O) and m/z 280.0 (cleavage of the aminophenyl group).

UV-Vis Absorption Spectroscopy

NSC 66811 exhibits a λmax at 250 nm in ethanol, attributed to π→π* transitions in the quinoline and conjugated aromatic systems. Molar absorptivity (ε) is approximately 12,000 L·mol⁻¹·cm⁻¹.

| Technique | Key Data | Source References |

|---|---|---|

| 1H NMR | δ 2.5 (CH3), 5.2 (CH), 6.8–7.6 (Ar-H) | |

| ESI-MS | m/z 341.2 [M+H]+ | |

| UV-Vis (EtOH) | λmax = 250 nm |